molecular formula C11H22N2O3 B8678348 (2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid

(2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid

Cat. No.: B8678348
M. Wt: 230.30 g/mol
InChI Key: RAAPXVRHYBAJQU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butylureido group attached to a dimethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid typically involves the reaction of tert-butyl isocyanate with ®-3,3-dimethylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The tert-butylureido group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16)/t7-/m0/s1

InChI Key

RAAPXVRHYBAJQU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)NC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)NC(C)(C)C

Origin of Product

United States

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